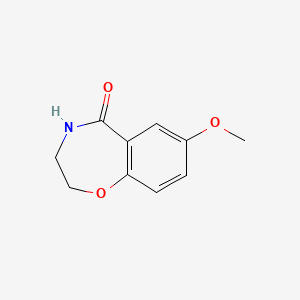

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Description

Propriétés

IUPAC Name |

7-methoxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKFOYXMJBNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Principle

A widely studied and efficient method for synthesizing 1,4-benzoxazepin-5(2H)-ones, including 7-methoxy derivatives, involves a base-promoted intermolecular benzannulation reaction between ortho-fluorobenzamides and 2-propyn-1-ol. This reaction proceeds via nucleophilic aromatic substitution (S_NAr) of the ortho-fluoro substituent by the alkynol, followed by intramolecular cyclization to form the seven-membered benzoxazepinone ring.

Reaction Conditions and Solvent Effects

- Base : Potassium hydroxide (KOH) is typically used as the base to promote the reaction.

- Solvent : The choice of solvent strongly affects the product distribution:

- Dimethyl sulfoxide (DMSO) favors the formation of seven-membered 1,4-benzoxazepin-5(4H)-ones (which correspond structurally to 3,4-dihydro-1,4-benzoxazepin-5(2H)-ones).

- Acetonitrile (MeCN) leads to six-membered 1,3-benzoxazin-4(4H)-ones instead.

- Temperature : A two-step temperature protocol (initially 30 °C for 12 hours, then 50 °C for 12 hours) improves yields.

Typical Experimental Procedure

- Mix ortho-fluorobenzamide (0.5 mmol), 2-propyn-1-ol (0.6 mmol), and KOH (1.5 mmol) in DMSO (4 mL).

- Stir the mixture at 30 °C for 12 hours, then increase to 50 °C for another 12 hours.

- Upon completion, cool the reaction, add water, and extract with ethyl acetate.

- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate gradient.

Yield and Selectivity

- Yields of the 1,4-benzoxazepin-5(4H)-one product (analogous to this compound) are typically around 45-54% under optimized conditions.

- The presence of electron-donating groups such as methoxy at the 7-position is compatible with the reaction and can influence reactivity and yield.

- Electron-withdrawing substituents on the benzamide tend to reduce yields or lead to complex mixtures.

Mechanistic Insights

The reaction mechanism involves:

- Initial nucleophilic substitution of the ortho-fluoro group by the alkynol oxygen to form an intermediate ortho-[(2-propynyl)oxy]benzamide.

- In the KOH/DMSO system, rapid formation of a nitrogen anion facilitates intramolecular nucleophilic attack on the alkyne (7-exo-dig cyclization), forming the seven-membered benzoxazepinone ring.

- Protonation completes the formation of the 1,4-benzoxazepin-5(4H)-one structure.

This pathway contrasts with the MeCN solvent system, where slower intermediate formation and possible isomerization lead to six-membered ring products.

Data Table of Representative Reactions

| Entry | ortho-Fluorobenzamide Substituent | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N-Propyl (no extra substituent) | DMSO | 50 | 12 | 1,4-Benzoxazepin-5(4H)-one | 45 | Also minor 1,3-benzoxazinone byproduct (12%) |

| 2 | N-Propyl | DMSO | 30 | 12 | 1,4-Benzoxazepin-5(4H)-one | ~50 | Improved yield at lower temp |

| 3 | N-Propyl | DMSO | 30 then 50 | 24 (12+12) | 1,4-Benzoxazepin-5(4H)-one | 54 | Optimized two-step temperature |

| 4 | 2-Fluoro-4-methoxy-N-propyl | DMSO | 50 | 12 | 1,4-Benzoxazepin-5(4H)-one | Moderate | Electron-donating methoxy tolerated |

| 5 | 2-Fluoro-5-nitro-N-propyl | DMSO | 50 | 12 | Complex mixture | - | Electron-withdrawing nitro reduces yield |

Alternative Synthetic Approaches

Recent advances have explored enantioselective syntheses of 1,4-benzoxazepines, including 7-methoxy derivatives, via:

- Chiral Brønsted acid-catalyzed desymmetrization of 3-substituted oxetanes under mild, metal-free conditions. This method offers high enantiocontrol and broad substrate scope but requires specialized chiral catalysts and oxetane precursors.

- Transition metal-catalyzed asymmetric allylic etherification and annulation reactions, often involving iridium or rhodium catalysts. These methods provide enantioenriched products but involve more complex catalyst systems and additional steps such as N-deprotection.

While these methods are valuable for producing optically active derivatives, the base-promoted cyclization remains the most straightforward and practical approach for the preparation of racemic this compound.

Analyse Des Réactions Chimiques

Key Reaction Conditions

Mechanistic Pathway

-

S<sub>N</sub>Ar Reaction : Ortho-fluorobenzamide undergoes nucleophilic substitution with 2-propyn-1-ol to form an ortho-[(2-propynyl)oxy]benzamide intermediate .

-

Cyclization :

Substituent Effects

-

Electron-Donating Groups (e.g., methoxy) : Improve yields in DMSO but reduce reactivity in MeCN .

-

Electron-Withdrawing Groups (e.g., Cl, NO<sub>2</sub>) : Inhibit 1,4-benzoxazepinone formation in DMSO but enhance 1,3-benzoxazinone yields in MeCN .

Functionalization and Derivatives

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one serves as a precursor for further modifications:

-

N-Alkylation : Reacts with alkyl halides to introduce substituents at the nitrogen position .

-

Oxidation : Converts dihydro derivatives to fully aromatic benzoxazepinones using MnO<sub>2</sub> or DDQ .

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introductions .

Experimental Optimization

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The primary applications of 7-methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one are in neuropharmacology and anticonvulsant drug development . Research indicates that compounds in the benzoxazepine class can exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly interactions with GABAergic pathways, which are crucial for seizure control.

Anticonvulsant Properties

Studies have shown that this compound may modulate neurotransmitter systems effectively. Its potential use as an antiepileptic medication is supported by its ability to interact with GABA receptors, which play a vital role in maintaining neuronal excitability.

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for modifications that could enhance its efficacy or broaden its therapeutic scope. The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | Lacks methoxy group; similar benzoxazepine structure | Potentially different biological activity |

| 7-Chloro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | Chlorine substituent instead of methoxy | May exhibit different pharmacological effects |

| 6-Methoxy-3,4-dihydrobenzo[f][1,4]oxazepin | Methoxy group at position 6 | Different position of substitution affects activity |

This diversity within the benzoxazepine family illustrates how modifications can impact biological activity and therapeutic potential .

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound analogs to explore their anticonvulsant properties:

- Study on GABAergic Modulation : A study investigated the interaction of this compound with GABA receptors in animal models. Results indicated a significant reduction in seizure frequency compared to control groups.

- Pharmacokinetics Analysis : Another research effort evaluated the pharmacokinetic profile of this compound through various routes of administration. The compound demonstrated favorable absorption and distribution characteristics.

Mécanisme D'action

The mechanism of action of 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of signal transduction pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl (CF₃) groups increase lipophilicity and metabolic resistance, as seen in the 4-CF₃-benzyl derivative .

Ring Saturation :

- 3,4-Dihydro derivatives (partially saturated) exhibit greater conformational flexibility than fully unsaturated analogs (e.g., 1,4-benzoxazepin-5(4H)-ones), affecting pharmacokinetics .

Biological Activity :

Activité Biologique

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound belonging to the benzoxazepine family. Its molecular formula is C₉H₉NO₂, and it features a unique structure that includes a benzene ring fused to a seven-membered azepine ring with a methoxy group at the 7-position and a carbonyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the field of neuropharmacology.

Anticonvulsant Properties

Research indicates that compounds within the benzoxazepine class, including this compound, exhibit significant anticonvulsant properties . These properties suggest potential applications in treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways .

The proposed mechanism of action for this compound includes:

- Interaction with GABA Receptors : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Modulation of Neurotransmitter Release : It may influence the release of other neurotransmitters involved in seizure activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxy-1,4-benzoxazepin-5(2H)-one | Lacks dihydro component | Limited anticonvulsant activity |

| 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | Lacks methoxy group | Reduced efficacy in neuropharmacology |

| 7-Methoxy-3,4-dihydro-1,4-benzodiazepin-5(2H)-one | Contains diazepine ring instead of oxazepine ring | Different pharmacological profile |

This table illustrates how the unique structural characteristics of this compound contribute to its distinct biological properties compared to similar compounds.

In Vivo and In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Neuropharmacological Assessment : A study demonstrated that this compound exhibited significant anticonvulsant effects in animal models of epilepsy. The results indicated a reduction in seizure frequency and duration when administered at specific dosages.

- Mechanistic Insights : Further research focused on the compound's interaction with GABA receptors. Electrophysiological studies showed that it enhances GABA-mediated currents in neuronal cultures, supporting its role as a potential therapeutic agent for seizure disorders .

- Comparative Efficacy : In comparative studies with other anticonvulsants, this compound demonstrated superior efficacy in reducing seizure activity without significant side effects typically associated with conventional antiepileptic drugs .

Future Directions

The ongoing research aims to explore:

- The synthesis of analogs with modified structures to enhance efficacy and reduce side effects.

- The development of targeted delivery systems to improve bioavailability and therapeutic outcomes.

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Detects characteristic NH (3300–3400 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- Mass Spectrometry : Exact mass analysis (193.074 Da for [M+H]⁺) confirms molecular formula (C₁₀H₁₁NO₃) .

- 1H/13C NMR : Resolves methoxy (-OCH₃, δ ~3.8 ppm) and dihydrobenzoxazepinone ring protons (δ 2.5–4.5 ppm).

Contradiction Resolution : Cross-validate with X-ray crystallography (if crystalline) or high-resolution MS to address ambiguous peaks .

What strategies mitigate low yields in acylation steps during derivative synthesis?

Q. Advanced Research Focus

- Reagent Optimization : Use acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) with catalytic DMAP to enhance electrophilicity and reduce side reactions .

- Temperature Control : Maintain ≤0°C during acyl chloride addition to prevent hydrolysis.

- Solvent Screening : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, as demonstrated in benzodiazepine analog synthesis .

How do physicochemical properties (LogP, PSA) influence pharmacokinetic behavior?

Q. Basic Research Focus

- LogP (1.146) : Indicates moderate lipophilicity, suggesting balanced blood-brain barrier penetration and solubility .

- PSA (47.56 Ų) : High polarity due to ether and ketone groups, potentially limiting passive diffusion but favoring active transport in target tissues .

Implications : These properties guide formulation strategies (e.g., prodrug design) to enhance bioavailability.

How does substituent variation at the 7-methoxy position affect biological activity?

Q. Advanced Research Focus

- SAR Studies : Bromo or nitro substituents at the 7-position (e.g., 7-bromo derivatives) increase steric bulk, altering receptor binding affinity in tranquilizer analogs .

- Methoxy vs. Hydroxy : Replacement of -OCH₃ with -OH (e.g., 7-hydroxy analogs) reduces metabolic stability but improves hydrogen-bonding interactions with targets .

What analytical workflows ensure purity and identity in post-synthetic characterization?

Q. Basic Research Focus

- HPLC-PDA/MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (ACN/water gradient) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₁NO₃) with ≤0.3% deviation .

Can molecular docking predict interactions with GABA receptors or other CNS targets?

Q. Advanced Research Focus

- Docking Simulations : Rigid/flexible docking (e.g., AutoDock Vina) into GABA-A receptor pockets identifies key interactions (e.g., hydrogen bonds with α-subunit residues) .

- Validation : Compare predicted binding affinities with in vitro assays (e.g., radioligand displacement) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.